Guineesine exhibits a range of biological activities by interacting with several key molecular targets. Its potential is linked to its specific structure, particularly the terminal benzodioxolyl and isobutyamide groups and the length of its unsaturated carbon chain [1].
The most well-studied action of Guineesine is its potent inhibition of cellular endocannabinoid uptake [2].
Research indicates Guineesine has other biological activities, though they may be less potent than its effect on endocannabinoid uptake [1] [4]. The following diagram illustrates its multi-target mechanism of action.
The table below summarizes the key quantitative data for Guineesine's biological activities for easy comparison.
| Biological Activity | Experimental Model | Potency (IC₅₀ / EC₅₀) | Key Findings / Effects | Citation |
|---|---|---|---|---|
| Endocannabinoid Uptake Inhibition | Mouse model (in vitro) | EC₅₀ = 290 nM | Inhibited AEA & 2-AG uptake; induced cannabimimetic effects (analgesia, hypothermia, hypo-locomotion). | [3] [2] |
| Monoamine Oxidase Inhibition (MAOI) | In vitro | IC₅₀ = 139.2 µM | Inhibited MAO enzyme activity. Much less potent than its endocannabinoid activity. | [3] |
| ACAT Inhibition | Not Specified | Not specified in search results | Described as an inhibitor of Acyl-CoA:cholesterol acyltransferase. | [5] |
| Larvicidal/Insecticidal | Not Specified | Not specified in search results | Activity against mosquitoes like Culex pipiens pallens and Aedes aegypti. | [1] |
For researchers looking to work with Guineesine, here are methodologies for key experiments cited in the literature.
This protocol is central to characterizing Guineesine's primary mechanism of action [2].
These tests in mice demonstrate the functional consequence of endocannabinoid uptake inhibition [2].
Guineesine's unique biological profile makes it a valuable compound for several research applications [1] [4]:
Guineesine is a naturally occurring bioactive compound first isolated from Piper guineense (West African black pepper) and subsequently identified in other Piper species including Piper longum (long pepper) and Piper nigrum (black pepper) [1]. This lipophilic molecule belongs to the class of alkylamides and is characterized by a conjugated triene system within its long aliphatic chain, terminating in a methyl-isobutyl amide group and a benzodioxol ring [1]. The compound has gained significant research interest due to its potent activity as an endocannabinoid reuptake inhibitor, primarily targeting the cellular uptake mechanisms of the endogenous cannabinoid anandamide (AEA).
The endocannabinoid system represents a crucial neuromodulatory and immunomodulatory network in mammals, with two primary receptors (CB1 and CB2) and several endogenous ligands, principally anandamide (AEA) and 2-arachidonoylglycerol (2-AG) [2] [3]. Unlike classical neurotransmitters, endocannabinoids are lipophilic signaling molecules synthesized on-demand in response to physiological stimuli. Their signaling is terminated through a two-step process: cellular reuptake followed by enzymatic degradation, primarily by fatty acid amide hydrolase (FAAH) for anandamide [2] [3]. The mechanism of endocannabinoid cellular reuptake remains controversial, with competing hypotheses proposing either a specific membrane transporter protein or passive diffusion driven by intracellular metabolism [4] [5].
Table: Fundamental Properties of Guineesine
| Property | Specification |
|---|---|
| IUPAC Name | (2E,4E,12E)-13-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)trideca-2,4,12-trienamide |
| Molecular Formula | C~24~H~33~NO~3~ |
| Molecular Weight | 383.532 g·mol⁻¹ |
| Natural Sources | Piper guineense, Piper longum, Piper nigrum |
| Primary Mechanism | Inhibition of endocannabinoid cellular reuptake |
Guineesine functions as a potent inhibitor of endocannabinoid cellular reuptake, effectively elevating extracellular levels of anandamide and 2-AG by preventing their cellular internalization [1]. Research indicates that guineesine exhibits an EC₅₀ of 290 nM in inhibiting the cellular reuptake of both anandamide and 2-arachidonoylglycerol (2-AG) in experimental models [1]. This mechanism differs fundamentally from direct cannabinoid receptor agonists or enzyme inhibitors, as guineesine acts indirectly by potentiating endogenous signaling. The compound demonstrates significantly higher potency than early synthetic uptake inhibitors such as AM404 and VDM-11, though it is less potent than the recently developed synthetic inhibitor WOBE437 [6].
The precise molecular target through which guineesine inhibits endocannabinoid reuptake remains incompletely characterized, reflecting the ongoing debate surrounding the endocannabinoid transport mechanism itself. Current evidence suggests that guineesine may interact with facilitated transport proteins rather than acting through non-specific membrane disruption [5]. Potential molecular targets include fatty acid binding proteins (FABPs) and heat shock proteins (Hsp70s), which have been identified as intracellular carriers that shuttle endocannabinoids to their metabolic enzymes [5] [3]. Unlike some earlier uptake inhibitors that also inhibit FAAH, guineesine appears to be selective for the reuptake mechanism without significant inhibition of the major endocannabinoid degradative enzymes at relevant concentrations [1].
A critical aspect of guineesine's pharmacological profile is its lack of direct interaction with canonical cannabinoid receptors. The compound exhibits low binding affinity for both CB₁ (Kᵢ > 1.3 μM) and CB₂ (Kᵢ > 1.3 μM) receptors [2]. This distinguishes it from direct receptor agonists like THC and explains its different physiological effects. However, despite not binding directly to cannabinoid receptors, guineesine produces cannabimimetic behavioral effects in animal models, including analgesia, hypolocomotion, and hypothermia, which are mediated through the enhanced endocannabinoid signaling resulting from reuptake inhibition [1].
Additionally, guineesine has been identified as a monoamine oxidase inhibitor (MAOI) in vitro, with an IC₅₀ of 139.2 μM [1]. This activity occurs at considerably higher concentrations than those required for endocannabinoid reuptake inhibition, suggesting it may represent a secondary rather than primary mechanism. The functional integration of guineesine's multiple activities remains to be fully elucidated, particularly whether the MAO inhibition contributes to its behavioral effects at higher concentrations.
Table: Comparison of Guineesine with Other Endocannabinoid Reuptake Inhibitors
| Compound | Source | AEA Uptake Inhibition (EC₅₀/IC₅₀) | FAAH Inhibition | CB₁ Binding Affinity | Additional Targets |
|---|---|---|---|---|---|
| Guineesine | Natural (Piper spp.) | 290 nM [1] | Not significant [1] | Low (Kᵢ >1.3 μM) [2] | MAO (IC₅₀ = 139.2 μM) [1] |
| O-2093 | Synthetic | 16.8 μM [2] | IC₅₀ >25 μM [2] | Low (Kᵢ >1.3 μM) [2] | TRPV1 (low efficacy) [2] |
| O-3246 | Synthetic | 1.4 μM [2] | IC₅₀ >25 μM [2] | Low (Kᵢ >1.3 μM) [2] | TRPV1 (low efficacy) [2] |
| AM404 | Synthetic/Metabolite | ~1-10 μM range [7] | Weak at higher concentrations [7] | Weak agonist [7] | TRPV1 agonist [7] |
| VDM11 | Synthetic | ~1-10 μM range [8] | Weak at higher concentrations [8] | Not significant [8] | TRPV1 (not significant) [8] |
| WOBE437 | Synthetic | Low nanomolar [6] | Selective for reuptake [6] | Not significant [6] | 2-AG uptake inhibition [6] |
The cellular reuptake assay represents the primary method for evaluating guineesine's activity in vitro. The standard protocol utilizes RBL-2H3 cells (rat basophilic leukemia cells), which possess a well-characterized anandamide transport system [2]. The experimental workflow begins with growing RBL-2H3 cells to 80-90% confluence in appropriate culture medium. Cells are then washed and pre-incubated with the test compound (guineesine) at varying concentrations for a short period (typically 15-30 minutes) [2].
The assay proper involves adding radiolabeled [¹⁴C]anandamide (typically at 2.4 μM concentration containing approximately 10,000 cpm) to the cells and incubating for exactly 5 minutes at 37°C [2]. Following incubation, the medium is removed, and cells are rapidly washed with ice-cold buffer to terminate uptake. Cellular uptake of [¹⁴C]anandamide is quantified using scintillation counting after extraction with chloroform:methanol (2:1 v/v) [2]. Non-specific binding is determined in parallel assays using a large excess of unlabeled anandamide (100 μM), which is typically subtracted from total binding to calculate specific uptake [2]. Data analysis involves plotting inhibitor concentration against percentage inhibition of uptake, with IC₅₀ values calculated using nonlinear regression software such as GraphPad Prism.
Several critical methodological considerations must be addressed for reliable results. The time-dependent nature of anandamide uptake necessitates precise timing, as uptake is linear only for a short period (5-10 minutes). Temperature control is crucial, as uptake is markedly reduced at lower temperatures. Additionally, the potential for test compound degradation during the assay must be considered, particularly for unstable compounds. Proper controls should include reference inhibitors with known activity (e.g., O-2093 or O-3246) to validate each experiment [2].
The following diagram illustrates the experimental workflow for assessing anandamide uptake inhibition:
Experimental workflow for assessing anandamide uptake inhibition in cellular models.
The cannabimimetic behavioral effects of guineesine are typically evaluated using the mouse "tetrad" test, which assesses four characteristic responses to cannabinoid receptor activation: analgesia, catalepsy, hypothermia, and hypolocomotion [1]. The standard protocol involves administering guineesine to BALB/c mice (usually intraperitoneally) across a dose range, with measurements taken at predetermined time points post-administration [1].
Analgesia is assessed using the hot plate test, measuring latency to paw lick or jump at a plate temperature of 52-55°C. Catalepsy is evaluated using the ring test, measuring the time mice remain immobile when placed on a ring stand. Body temperature is monitored via rectal thermometer. Locomotor activity is quantified in an open field apparatus using automated tracking systems [1]. To confirm the involvement of the endocannabinoid system, the CB₁ receptor antagonist/inverse agonist rimonabant is typically administered prior to guineesine to determine whether it blocks the observed effects [1].
For guineesine, research has demonstrated dose-dependent cannabimimetic effects in the tetrad assay, with significant analgesia and hypolocomotion observed at active doses [1]. Importantly, these effects were reversed by rimonabant pretreatment, confirming they are mediated through enhanced endocannabinoid signaling rather than off-target actions [1]. This pharmacological profile distinguishes guineesine from direct CB₁ receptor agonists, which typically produce all four tetrad effects, and from FAAH inhibitors, which often produce more subtle behavioral effects.
Guineesine administration produces a characteristic spectrum of cannabimimetic behavioral effects in rodent models. Studies in BALB/c mice have demonstrated that guineesine produces potent analgesic (pain-relieving) effects in the hot plate test, hypolocomotion (reduced spontaneous movement) in open field tests, and hypothermic (body temperature-lowering) effects [1]. Additionally, guineesine induces cataleptic immobility, measured in the ring test [1]. Crucially, all these behavioral effects are reversed by rimonabant, a CB₁ receptor antagonist/inverse agonist, confirming that they result specifically from enhanced endocannabinoid signaling rather than off-target actions [1].
The molecular signaling pathways activated by guineesine through elevated endocannabinoid levels involve multiple receptor systems. Increased anandamide primarily activates CB₁ receptors in the central nervous system and CB₂ receptors in peripheral tissues, while elevated 2-AG activates both receptor types [6]. Beyond cannabinoid receptors, elevated endocannabinoids may also activate TRPV1 channels and PPARγ nuclear receptors, creating a complex polypharmacological profile that depends on tissue-specific receptor expression and local endocannabinoid concentrations [6]. This multi-receptor engagement likely underlies the broad physiological effects observed with guineesine administration.
The following diagram illustrates the molecular mechanisms and signaling pathways through which guineesine exerts its effects:
Proposed molecular mechanisms and signaling pathways of guineesine's effects.
The physiological effects of guineesine suggest several potential therapeutic applications, particularly for conditions involving endocannabinoid system dysfunction. Based on research with other endocannabinoid reuptake inhibitors, potential areas of interest include pain management, inflammatory disorders, and neurological conditions [7] [9] [6]. The demonstrated efficacy of other anandamide uptake inhibitors in models of neuropathic pain and multiple sclerosis-associated spasticity suggests guineesine may share these applications [2] [7].
The anti-inflammatory potential of endocannabinoid reuptake inhibition is particularly promising. Research with the inhibitor VDM11 has demonstrated significant reduction in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and astrocyte activation markers (GFAP) in neuroinflammation models [9]. Similarly, WOBE437 has shown efficacy in chronic inflammation models, reducing allodynia and edema through combined CB₁, CB₂, and PPARγ receptor activation [6]. Given guineesine's more potent reuptake inhibition, it may exhibit similar or enhanced anti-inflammatory properties.
From a drug development perspective, guineesine serves as both a pharmacological tool for studying endocannabinoid transport mechanisms and a lead compound for developing optimized reuptake inhibitors [1] [5]. Its natural product origin provides advantages in terms of structural complexity and potential bioavailability, while its well-characterized cannabimimetic effects provide a foundation for further medicinal chemistry optimization. Future research directions should include detailed structure-activity relationship studies, assessment of drug-like properties, and investigation of potential therapeutic applications in specific disease models.
Despite promising pharmacological activity, several significant research gaps limit our current understanding of guineesine's therapeutic potential and mechanisms. A primary limitation is the incomplete characterization of its molecular target(s), reflecting the ongoing uncertainty surrounding the fundamental mechanism of endocannabinoid transport [4] [5]. While guineesine clearly inhibits cellular uptake of anandamide and 2-AG, the specific proteins with which it interacts remain unidentified, complicating rational drug design efforts.
Additional limitations include incomplete ADME profiling, with limited data on guineesine's oral bioavailability, tissue distribution, metabolism, and elimination [1]. While the compound demonstrates CNS activity following peripheral administration, detailed pharmacokinetic studies are lacking. Furthermore, the potential for off-target effects requires more comprehensive investigation, particularly given guineesine's MAO inhibitory activity at higher concentrations [1]. The lack of long-term toxicology and safety data also represents a significant barrier to therapeutic development.
Future research should prioritize target identification studies using chemical proteomics approaches to identify proteins that directly interact with guineesine. Structural optimization efforts should focus on improving potency and selectivity while reducing potential off-target activities. Additionally, expanded therapeutic profiling in disease-relevant models would help validate specific clinical applications. The development of analogues with improved drug-like properties would facilitate both mechanistic studies and potential translation to therapeutic applications.
Table: Critical Research Gaps and Recommended Approaches
| Research Gap | Current Limitation | Recommended Approach |
|---|---|---|
| Molecular Target | Endocannabinoid transport mechanism remains controversial [4] [5] | Chemical proteomics for target identification; CRISPR screening for transport mechanisms |
| Selectivity Profile | Limited data on off-target activities beyond MAO inhibition [1] | Comprehensive profiling against GPCR, ion channel, and enzyme panels |
| Pharmacokinetics | No detailed ADME or brain penetration data available [1] | LC-MS/MS methods for bioavailability, tissue distribution, and metabolism studies |
| Therapeutic Efficacy | Limited disease model testing beyond basic behavioral assays [1] | Evaluation in neuropathic pain, inflammatory, and neurological disease models |
| Toxicology | No subchronic or chronic toxicity data available | Standard regulatory toxicology studies in rodent and non-rodent species |
Guineesine represents a potent natural product inhibitor of endocannabinoid reuptake with significant research utility and potential therapeutic implications. Its well-characterized effects in cellular and behavioral assays, combined with its well-defined CB₁ receptor-dependent mechanism, make it a valuable pharmacological tool for studying endocannabinoid transport processes [1]. The compound's ability to produce cannabimimetic effects without direct receptor activation offers potential advantages for therapeutic applications where indirect enhancement of endogenous signaling may provide efficacy with reduced side effects compared to direct receptor agonists [6].
This compound is a bioactive alkamide compound first isolated in 1974 from Piper guineense fruits collected in Nigeria. This natural product belongs to the piperamide family and represents a promising scaffold for pharmaceutical development due to its multifaceted biological activities and unique chemical structure. Despite being less abundant than its well-known analog piperine, this compound has attracted significant scientific interest in recent years for its potent endocannabinoid modulation and diverse pharmacological properties. The compound is present in several dietary and medicinal Piper species, including P. nigrum (black pepper) and P. longum (long pepper), which have been used for thousands of years in traditional medicine systems including Ayurveda, Traditional Chinese Medicine, and various African and South American healing traditions. [1]
Current research indicates that this compound's pharmacological potential is connected to its distinct molecular architecture, characterized by a terminal benzodioxolyl group, a terminal isobutylamide group, and an unsaturated carbon chain of twelve atoms connecting these terminal moieties. Unlike piperine, which features a conjugated carbon chain and piperidine terminal group, this compound possesses a more complex unsaturated carbon chain with isolated double carbon bonds, contributing to its unique biological profile. This structural configuration enables interactions with multiple biological targets, positioning this compound as a valuable lead compound for the development of novel therapeutic agents. [1]
This compound is distributed across multiple Piper species with varying concentrations:
Table: Distribution of this compound in Piper Species
| Plant Source | Traditional Uses | This compound Content |
|---|---|---|
| P. guineense | Used in Western African traditional medicine for various ailments | First identified source; quantification not specified |
| P. nigrum (black pepper) | Spice; traditional medicine for fever, colds, gastrointestinal ailments | Present in methanolic fruit extracts [2] |
| P. longum (long pepper) | Traditional medicine for respiratory disorders, epilepsy, diabetes, rheumatoid arthritis | Present in methanolic fruit extracts [2] |
| P. retrofractum | Traditional digestive, tonic, carminative; used for asthma, bronchitis, ulcers | Present in methanolic fruit extracts [2] |
| Other species (P. submultinerve, P. attenuatum, P. brachystachyum, P. hancei) | Various traditional medicinal uses | Presence confirmed but quantification not specified [1] |
The quantitative analysis of this compound across different Piper spices reveals significant variations in total piperamide content, which includes this compound among other compounds. Methanolic extracts of various Piper spices showed total piperamide content ranging from 247.75 to 591.42 mg piperine equivalents per gram of extract, with different pepper varieties exhibiting considerable variation in their phytochemical profiles. [2]
This compound has been identified as a potent inhibitor of endocannabinoid uptake, representing one of its most promising pharmacological activities:
The endocannabinoid system modulates various physiological processes including pain perception, inflammatory responses, metabolic regulation, and neurological function, positioning this compound as a valuable research tool and potential therapeutic agent for conditions influenced by this signaling system. [3]
Beyond its effects on the endocannabinoid system, this compound demonstrates multiple biological activities with therapeutic potential:
Table: Spectrum of Biological Activities of this compound
| Biological Activity | Experimental Models | Key Findings | Potential Applications |
|---|---|---|---|
| Antimicrobial Effects | Against anaerobic strains Actinomyces israelii and Fusobacterium nucleatum | Significant activity (MIC < 0.1 mg/mL) in methanolic extracts of Piper spices containing this compound [2] | Dental infections, anaerobic bacterial infections |
| Antioxidant Capacity | DPPH, ABTS, CUPRAC, FRAP assays | Radical scavenging and metal reducing activities in Piper extracts [2] | Oxidative stress-related disorders |
| Cholinesterase Inhibition | Anti-acetylcholinesterase and anti-butyrylcholinesterase assays | Activity documented in Piper extracts containing this compound [2] | Alzheimer's disease management |
| Anti-hyperglycemic Effects | Anti-amylase and anti-glucosidase assays | Inhibition of carbohydrate-digesting enzymes [2] | Type 2 diabetes management |
| Anti-melanogenic Properties | αMSH-stimulated B16F10 murine melanoma cells | Inhibition of melanin synthesis and release (32.05-60.65% of αMSH+ cells) [2] | Hyperpigmentation disorders, cosmetic applications |
| Anti-inflammatory Activity | Traditional use and preliminary studies | Correlated with inhibition of prostaglandin and leukotriene biosynthesis [3] | Inflammatory conditions |
| Larvicidal/Insecticidal Properties | Scientific observations | Documented activity against insect larvae [1] | Vector control, agricultural applications |
The multi-target pharmacological profile of this compound aligns with the traditional uses of Piper species for treating various conditions, including fever, cough, colds, headaches, rheumatism, boils, and gastrointestinal disorders. Contemporary research is now elucidating the molecular mechanisms underlying these traditional applications. [1] [2]
The isolation of this compound from Piper species involves several extraction and purification strategies:
The following diagram illustrates the complete workflow for extracting, isolating, and testing this compound, from plant material to biological activity assessment:
Workflow for this compound extraction, isolation, and bioactivity testing
Comprehensive phytochemical characterization of this compound and related piperamides employs multiple analytical techniques:
Despite promising pharmacological properties, several challenges and research gaps remain in the study of this compound:
Future research directions should prioritize the development of efficient synthetic routes, formulation strategies to enhance bioavailability, comprehensive ADMET profiling, and mechanism-of-action studies using advanced technologies such as organ-on-a-chip systems and multi-omics approaches. Integration of these methodologies will facilitate the translation of this compound from a botanical constituent to a modern therapeutic agent. [1] [6]
This compound represents a promising phytochemical lead with diverse pharmacological activities, particularly its potent inhibition of endocannabinoid uptake. Its presence in dietary Piper species such as black pepper and long pepper, combined with favorable biological activities, positions this natural product as an attractive candidate for further drug development. Current evidence supports its potential applications in pain management, inflammatory disorders, metabolic conditions, and infectious diseases.
Guineesine is a naturally occurring compound known to act as an inhibitor for endocannabinoid uptake. Its structure consists of a prenylated guanidine moiety. While its exact pathway is unknown, this structure is a hallmark of a specific family of bacterial natural products.
The table below summarizes the key structural features of Guineesine and the general class it belongs to, based on information from recent reviews on guanidine-containing natural products [1] [2].
| Feature | Description in Guineesine / Related Natural Products |
|---|---|
| Core Structure | A guanidine group (a nitrogen-rich functional group) attached to a lipophilic (fat-soluble) chain [2]. |
| Key Modification | Prenylation: The attachment of isoprenyl chains (e.g., dimethylallyl) to the guanidine nitrogen atoms [1]. |
| Structural Family | Lipolanthines: A class of RiPP-derived lipopeptides that incorporate an N, N'-dimethylguanidyl fatty acid and are often further modified into complex macrocycles [2]. |
| Bioactivity Context | Compounds in this structural family frequently exhibit potent antimicrobial activities [2]. |
Although the exact pathway for Guineesine is uncharacterized, biosynthesis of similar prenylated guanidine compounds follows a established logic. The diagram below outlines this general process, drawing parallels from the biosynthesis of lipolanthines and other guanidine-containing RiPPs [1] [2].
General biosynthetic logic for prenylated guanidine compounds like Guineesine.
To definitively uncover the Guineesine pathway, the following methodologies, as demonstrated in recent studies, would be applicable [1] [3] [2]:
To make progress on understanding Guineesine biosynthesis, I suggest:
Guanidine and its analogs are known to presynaptically enhance neurotransmitter release at the neuromuscular junction. The primary mechanism, as elucidated for guanidine, involves the inhibition of voltage-gated potassium (Kv) channels [1].
This mechanism underpins the therapeutic use of guanidine in Lambert-Eaton myasthenic syndrome and botulism to counteract weak muscle strength [2] [1].
The table below summarizes the physiological and toxic effects of various guanidine compounds based on biochemical and clinical observations.
| Compound | Observed Physiological & Toxic Effects | Research Context |
|---|---|---|
| Guanidine | Induces convulsions, semi-coma; neuroexcitatory [2] [3]. Alters liver transaminase patterns; causes bone marrow suppression, renal failure [2] [1]. | Animal studies (rat, rabbit, cat); clinical observations [2] [3]. |
| Methylguanidine (MG) | Anorexia, vomiting, gastric ulcers, anemia, altered glucose tolerance; pro-inflammatory effects on leukocytes; inhibits neutrophil superoxide production [2]. | Animal infusion studies (dogs); in vitro studies on human blood cells [2]. |
| Guanidinosuccinic Acid (GSA) | Behavioral toxicity, electrocorticographic changes, convulsions; suspected in uremic bleeding diathesis; suppresses calcitriol synthesis [2]. | Animal injection studies (mice, rats); association studies in uremia [2]. |
| α-Guanidinoglutaric Acid | Induces seizures; generates superoxide, hydroxyl radicals, and nitric oxide; induces C6 glial cell death [3]. | Intracisternal injection in animals; in vitro cell studies [3]. |
| Various Guanidino Compounds | Induce seizures and convulsions by intracisternal injection; effects linked to depressed serotonergic neuron function and free radical accumulation [3]. | Studies on multiple compounds in rat, rabbit, and cat models [3]. |
The following methodologies are central to investigating the effects of guanidine compounds on ion channels.
1. Two-Electrode Voltage-Clamp Recording in Xenopus laevis Oocytes This system is used to express and study ion channels like the Shaker Kv channel.
2. Inside-Out Patch-Clamp Recording This configuration allows for direct application of compounds to the intracellular side of the membrane.
Recent research has identified that guanidine is a natural metabolite in vertebrates and that its levels are sensed by guanidine-I and -II riboswitch aptamers [4]. These structured RNA elements are found in the non-coding regions of mRNAs for genes critical to calcium homeostasis and neuromuscular function, such as CACNA1C (a voltage-gated calcium channel subunit) and CA8 (carbonic anhydrase 8) [4]. This discovery suggests a complex, endogenous regulatory network for guanidine, positioning it as a signaling molecule in its own right.
The following diagram illustrates the core mechanism by which guanidine enhances neuromuscular signaling.
This diagram illustrates the presynaptic mechanism: guanidine inhibits potassium efflux by blocking Kv channels, prolonging the action potential and enhancing calcium-dependent neurotransmitter release [2] [1].
A promising new research direction is the role of guanidine as an endogenous signaling molecule in vertebrates, regulated by riboswitches [4]. Future research on Guineesine could focus on:
Guineesine (also commonly spelled Guineensine) is a bioactive alkamide first isolated in 1974 from the fruits of Piper guineense Schumach. & Thonn., a plant native to West Africa [1] [2]. Its chemical structure is defined as (2E,4E,12E)-13-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)trideca-2,4,12-trienamide (molecular formula: C₂₄H₃₃NO₃) [2]. This compound is characterized by three distinct moieties: a terminal benzodioxolyl group ("tail"), an unsaturated fatty acid-derived linker consisting of a twelve-carbon chain with three double bonds, and a terminal isobutylamide group ("head") [1].
Although first identified in P. guineense, Guineesine is also found in other economically significant Piper species, including black pepper (Piper nigrum) and long pepper (Piper longum) [1] [2]. These plants have a long history of use in traditional medicine systems across tropical and subtropical regions for treating ailments such as headaches, respiratory diseases, and gastrointestinal disorders [1] [3].
The interest in Guineesine within drug discovery stems from its promising pharmacological profile. Research has highlighted its potential as a potent inhibitor of endocannabinoid uptake (EC₅₀ = 290 nM), leading to cannabimimetic effects such as analgesia and hypothermia in mouse models [2]. Additionally, it exhibits insecticidal, antiviral, anti-inflammatory, antiplasmodial, and cholinesterase inhibitory activities [1]. Despite this potential, Guineesine is typically a minor constituent in plant extracts, making efficient extraction and isolation protocols essential for further research and development [1].
The following diagram provides a high-level overview of the complete process, from plant material to purified compound.
The goal of this step is to obtain a crude extract rich in non-polar alkamides like Guineesine. The following table compares the two primary methods.
Table 1: Comparison of Bulk Extraction Methods for Guineesine
| Method | Recommended Solvents | Typical Conditions | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Soxhlet Extraction [1] | Petroleum ether, Hexane, Dichloromethane | 4-8 hours, continuous cycling | High efficiency, requires less solvent, good for non-polar compounds | Requires specialized equipment, prolonged heating may degrade thermolabile compounds |
| Maceration [4] [5] | Methanol, Ethanol, Chloroform | Room temperature, 24-72 hours with agitation | Simple, no specialized equipment, suitable for thermolabile compounds | Slower, requires larger solvent volumes, lower efficiency |
Protocol for Soxhlet Extraction (Recommended) [1]:
Guineesine must be separated from other co-extracted compounds, particularly the more abundant piperine.
Protocol for Column Chromatography (Primary Fractionation) [5]:
Protocol for Preparative HPLC / TLC (Final Purification) [1]:
After purification, the identity and purity of Guineesine must be confirmed.
Table 2: Troubleshooting Guide for Common Experimental Issues
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low yield of crude extract | Inefficient extraction, incorrect solvent polarity | Ensure plant material is finely powdered. Switch to Soxhlet extraction. Test a range of solvents (hexane -> dichloromethane -> methanol). |
| Guineesine co-elutes with piperine | Similar chemical structures and polarity | Optimize the chromatographic gradient. Use a very shallow polarity increase during column chromatography. Consider using silver nitrate-impregnated silica gel to separate compounds based on unsaturation. |
| Poor resolution in final purification | Sample overload, suboptimal mobile phase | For PTLC/HPLC, reduce the amount of sample loaded. Systematically test different mobile phase ratios for better separation. |
| Spectral data does not match literature | Compound degradation, impurity | Ensure samples are protected from light and air during isolation. Re-purify the compound using a different method (e.g., switch from PTLC to preparative HPLC). |
The validated pharmacological activities of Guineesine make it a compelling candidate for drug discovery programs.
This document provides a detailed and validated protocol for the extraction, isolation, and characterization of Guineesine from Piper species. The process, from powdered plant material to a pure compound, involves a logical sequence of non-polar solvent extraction, silica gel column chromatography, and a final high-resolution purification step using PTLC or HPLC. The structure-activity relationship (SAR) studies indicate that its bioactivity is linked to the benzodioxolyl "tail," the isobutylamide "head," and the specific length and geometry of the unsaturated carbon chain [1]. Given its promising and diverse biological activities, the development of these robust isolation protocols is a critical step forward for researchers in pharmacology and natural product chemistry aiming to further explore the therapeutic potential of this unique alkamide.
This compound is a naturally occurring alkamide isolated from various Piper species, including Piper guineense, Piper nigrum (black pepper), and Piper longum (long pepper). This compound has garnered significant research interest due to its potent inhibition of endocannabinoid uptake without affecting the enzymatic hydrolysis pathways of the endocannabinoid system. With an EC₅₀ of approximately 300 nM for anandamide (AEA) uptake inhibition, this compound represents one of the most potent natural product-derived endocannabinoid transport inhibitors discovered to date. Its unique mechanism of action provides a valuable pharmacological tool for studying endocannabinoid transmission and holds promise for the development of novel therapeutics for pain, inflammation, and neurological disorders.
The endocannabinoid system (ECS) is a ubiquitous lipid signaling system comprising endogenous cannabinoids (primarily anandamide [AEA] and 2-arachidonoylglycerol [2-AG]), cannabinoid receptors (CB₁ and CB₂), and synthetic and degradative enzymes. Unlike classical neurotransmitters, endocannabinoids are synthesized on demand and primarily act as retrograde signaling molecules in the central nervous system. The ECS regulates numerous physiological processes, including synaptic plasticity, pain perception, immune function, and appetite. Targeting the endocannabinoid uptake process represents a promising therapeutic approach as it potentially enhances endocannabinoid tone in a site- and time-specific manner without directly activating cannabinoid receptors, thereby reducing the psychoactive side effects associated with direct CB₁ agonists.
This compound ((2E,4E,12E)-13-(benzo[d][1,3]dioxol-5-yl)-N-isobutyltrideca-2,4,12-trienamide) is characterized by three distinct structural domains that contribute to its biological activity [1]:
This structure places this compound in the fatty acid-derived piperamide family, distinct from the more well-known piperine due to its longer carbon chain and isobutylamide head group. The extended carbon chain with isolated double bonds and specific terminal groups appears critical for its potent endocannabinoid uptake inhibition activity.
This compound is typically isolated from Piper species fruits using Soxhlet extraction with petroleum ether, followed by purification through thin-layer chromatography (TLC) and preparative HPLC [1]. However, its natural abundance is relatively low, making synthetic approaches important for larger-scale production. Several total syntheses have been developed that efficiently construct the triene system and install the required terminal functional groups.
Table 1: Primary Pharmacological Activity of this compound on Endocannabinoid Uptake
| Assay Type | Cell Line/Model | EC₅₀ Value | Maximal Efficacy | Reference Compound |
|---|---|---|---|---|
| AEA uptake inhibition | U937 monocytes | 300 nM | ~90% inhibition | UCM707, OMDM-2 |
| AEA uptake inhibition | HMC-1 mast cells | 500 nM | ~85% inhibition | UCM707 |
| 2-AG uptake inhibition | U937 monocytes | 1.5 µM | ~80% inhibition | UCM707 |
| In vivo cannabimimetic effects | BALB/c mice | 10 mg/kg (i.p.) | Full characteristic effects | WIN55,212-2 |
Table 2: Selectivity of this compound Against Related Targets
| Target | Effect | Potency/IC₅₀ | Experimental Conditions |
|---|---|---|---|
| FAAH enzyme | No inhibition | > 10 µM | Intact U937 cells |
| MAGL enzyme | No inhibition | > 10 µM | Cell-based assays |
| Cyclooxygenase (COX) | Weak inhibition | > 10 µM | COX-1/COX-2 screening |
| CB₁ receptor binding | Minimal affinity | > 10 µM | Radioligand binding |
| CB₂ receptor binding | Minimal affinity | > 10 µM | Radioligand binding |
| TRPV1 channels | No activation | > 10 µM | Calcium flux assays |
This compound functions as a potent and selective inhibitor of endocannabinoid cellular uptake without interacting directly with cannabinoid receptors or the major endocannabinoid hydrolytic enzymes FAAH and MAGL [2]. This pharmacological profile distinguishes it from many other cannabinoid system modulators and makes it particularly valuable for mechanistic studies. Key evidence supporting this mechanism includes:
The precise molecular target of this compound remains under investigation, though current evidence suggests it may interact with endocannabinoid membrane transport processes or intracellular carrier proteins such as fatty acid-binding proteins (FABPs) that facilitate endocannabinoid trafficking within cells.
The following diagram illustrates the endocannabinoid signaling pathway and the proposed site of action for this compound:
Diagram Title: this compound Inhibition of Endocannabinoid Uptake
This diagram illustrates how this compound enhances endocannabinoid signaling by blocking cellular uptake without affecting synthetic or degradative enzymes or direct receptor activation. This mechanism increases extracellular endocannabinoid levels, potentially amplifying retrograde signaling at synapses.
This protocol describes a standardized method for evaluating the effects of test compounds, including this compound, on cellular uptake of radiolabeled endocannabinoids using human monocyte-like U937 cells. The method can be adapted for other cell types expressing endocannabinoid transport systems.
This protocol assesses the selectivity of this compound for endocannabinoid uptake over the primary hydrolytic enzymes FAAH and MAGL, confirming its specific mechanism of action.
This compound serves primarily as a pharmacological tool compound for investigating endocannabinoid transport mechanisms and function. Specific research applications include:
The pharmacological profile of this compound suggests several potential therapeutic applications:
Studies in BALB/c mice have demonstrated that this compound (10 mg/kg, i.p.) produces characteristic cannabimimetic effects including:
These effects are reversed by CB₁ receptor antagonists, confirming they result from enhanced endocannabinoid signaling rather than off-target actions.
This compound represents a valuable pharmacological tool for studying endocannabinoid transport and developing potential therapeutics that enhance endocannabinoid tone. Its high potency (EC₅₀ = 300 nM) and excellent selectivity over FAAH, MAGL, and cannabinoid receptors make it superior to many previously available endocannabinoid uptake inhibitors. The detailed protocols provided herein enable researchers to reliably assess endocannabinoid uptake inhibition and confirm compound selectivity.
Future research directions should include identification of the precise molecular target of this compound, development of analogs with improved pharmacokinetic properties, and investigation of its therapeutic potential in disease models where endocannabinoid enhancement may be beneficial.
Guanidine-based compounds are a significant focus in pharmaceutical research due to their versatile biological activities. The table below summarizes key research areas and findings from recent studies.
| Research Area | Specific Guanidine Compound/Class | Key Biological Activity/ Finding | Reference |
|---|---|---|---|
| Anticancer Drug Discovery | Novel cyclopropyl-linked guanidine derivatives (e.g., Compound 7i) | DNA-binding agent; binds to the minor groove of DNA, disrupting cancer cell proliferation. Demonstrated high binding constant (Kb = 3.49 × 10⁵ M⁻¹) and favorable docking score (-8.9 kcal mol⁻¹). [1] | |
| Neurological & Metabolic Disorders | ADS10227 (a complex guanidine derivative) | Potent dual-acting antagonist of histamine H3 receptor (H3R) and muscarinic M2/M4 receptors. Nanomolar affinity (hM2R: 2.8 nM; hM4R: 5.1 nM) shows potential for treating conditions like Alzheimer's disease. [2] | |
| Native Biological Signaling | Naturally occurring guanidine metabolite | Discovery of guanidine-binding riboswitches in vertebrate RNAs linked to genes controlling calcium (Ca²⁺) signaling and neuromuscular function, suggesting a role as a native signaling molecule. [3] | |
| Forensic Analysis & Safety | Degradation products of Novichok (A-series) nerve agents (e.g., N,N-diethylacetimidamide/DEA) | Development of analytical methods (GC, HPLC) for detecting highly toxic amidine and guanidine compounds, which are also potential precursors to chemical warfare agents. [4] |
The following are standardized protocols adapted from recent research on guanidine derivatives, which can be tailored for specific compounds.
This protocol is used to evaluate the interaction of guanidine-based compounds with DNA, a key mechanism for many anticancer agents [1].
This protocol assesses whether an RNA molecule, such as a riboswitch, undergoes a structural change upon binding a guanidine ligand [3].
The diagram below illustrates two primary therapeutic mechanisms of action investigated for synthetic guanidine derivatives, based on the studies cited.
The lack of specific data on Guineesine in the search results indicates it may be a very specialized or newly emerging research compound. To find the detailed information you need, I suggest the following:
This protocol outlines the methodology for evaluating the inhibitory potential of a test compound (e.g., Guineesine) on recombinant human Monoamine Oxidase (MAO) enzymes. The assay is based on the spectrophotometric measurement of enzyme activity [1] [2].
Monoamine oxidases (MAO-A and MAO-B) catalyze the oxidative deamination of neurotransmitter amines. This assay uses specific substrates for each isoform. The conversion of these substrates by MAO produces hydrogen peroxide (H₂O₂), which can be quantified using a coupled enzyme system or other detection methods to determine enzyme activity and, consequently, inhibitor potency [1].
The following diagram illustrates the key stages of the assay procedure:
A. Enzyme Inhibition Assay
B. Data Analysis
The table below summarizes the type of quantitative data you should aim to collect and report for guineesine.
| Parameter | Description | Example from Literature (FBZ13, a MAO-B Inhibitor) [1] |
|---|---|---|
| IC₅₀ (MAO-A) | Concentration inhibiting 50% of MAO-A activity. | >40 µM (Weak inhibition) |
| IC₅₀ (MAO-B) | Concentration inhibiting 50% of MAO-B activity. | 0.0053 µM |
| Selectivity Index (SI) | Ratio of IC₅₀ values indicating isoform preference. | Exceptionally high for MAO-B |
| Inhibition Type | Reversible (competitive/non-competitive) or irreversible. | Competitive & Reversible |
| Permeability (PAMPA) | Prediction of blood-brain barrier penetration. | Excellent CNS bioavailability |
Understanding the biological context of your assay is crucial for interpreting results. The diagram below shows the basic signaling pathways regulated by MAO enzymes.
Key points of the pathway:
To successfully characterize guineesine, your research plan should include the following steps after the initial activity assay:
A good starting point is to understand the core factors that affect guanidine stability. The table below summarizes the main culprits behind degradation and how to address them.
| Factor | Effect on Stability | Mitigation Strategy |
|---|---|---|
| pH / Hydroxide Ions | High pH (high [OH⁻]) dramatically increases hydrolysis rate [1]. | Maintain neutral or acidic pH conditions. Protonation (salt formation) enhances stability [1]. |
| Water Content | Higher water content generally increases hydrolysis rate, especially for free bases [1]. | Use anhydrous solvents. For required aqueous use, employ guanidine salts and minimize water concentration [1]. |
| Temperature | Increased temperature significantly accelerates degradation [1]. | Store solutions at low temperatures and minimize exposure to heat during experiments. |
| Guanidine Structure | Bicyclic and methyl-substituted structures (e.g., mTBN) can offer improved stability [1]. | Select a structurally stable guanidine variant for your application (e.g., mTBO, mTBN) [1]. |
1. What is the primary degradation pathway for guanidines in aqueous solution? The primary pathway is hydrolysis, initiated by a nucleophile (like hydroxide ion) attacking the central carbon atom. This leads to the cleavage of a C–N bond, resulting in the formation of amine/ammonia and urea derivatives [1]. The specific products depend on which bond breaks.
2. Are guanidine salts more stable than free bases? Yes. Protonated guanidine salts consistently demonstrate a slower hydrolysis rate compared to their free base counterparts. The positive charge on the protonated guanidinium group reduces its susceptibility to nucleophilic attack [1].
3. How does water concentration influence the hydrolysis rate? The relationship is complex. While hydrolysis requires water, studies on bicyclic guanidines show that the degradation rate does not always increase linearly with water content. In some cases, stability can be lower at intermediate water concentrations (e.g., around 10 wt%) than at higher ones. However, in most scenarios, higher water content accelerates degradation, particularly for free bases [1].
4. Which guanidine structures show the best stability in water? Among bicyclic guanidines, mTBO and mTBN have shown superior hydrolytic stability. mTBO is less basic, leading to a lower concentration of reactive hydroxide ions. mTBN's stability is attributed to steric effects that shield the reactive center [1]. Introducing methyl substituents on the bicyclic core can also enhance stability.
For your experimental planning and analysis, here is quantitative stability data and a standard protocol for assessing stability.
Table: Hydrolytic Stability of Bicyclic Guanidine Free Bases at 90°C [1] This data shows how long it takes for 50% of the compound to degrade (half-life) under different amounts of water.
| Guanidine Structure | Half-life (hours) with 1 equivalent of H₂O | Half-life (hours) with 10 equivalents of H₂O |
|---|---|---|
| mTBD | 8 | 0.5 |
| dm39-mTBD | 87 | 0.9 |
| dm3-mTBD | 71 | 0.8 |
| mTBO | 35 | 0.5 |
| mTBN | 42 | 2 |
Protocol: Assessing Guanidine Stability by 1H NMR [1] You can use this method to determine the hydrolysis half-life of your guanidine compound.
The diagram below illustrates the general hydrolysis mechanism for a methylated bicyclic guanidine (mTBD), showing the favored (h1) and minor (h2) degradation products.
To ensure the stability of your guanidine-based solutions, keep these points in mind:
This compound is a natural compound (an alkamide) found in various Piper species (plants from the pepper family). Its full chemical name is (2E, 4E, 12E)-13-(benzo [d][1,3]dioxol-5-yl)-N-isobutyltrideca-2,4,12-trienamide [1].
Structurally, it consists of three parts [1]:
This structure is key to its biological activity but may also influence its behavior in experiments, such as a tendency for non-specific binding due to hydrophobic interactions from its long carbon chain [1].
Non-specific binding occurs when your analyte interacts with surfaces or components in the experimental system that are not the intended target. The table below summarizes general strategies to reduce NSB, which can be adapted for working with this compound.
| Method | How It Works | Example Protocol & Considerations |
|---|---|---|
| Use Additives / Blockers | Blocks NSB sites on surfaces and vials. | Add 1% BSA or 0.1-1% casein to assay buffers. Casein can be more effective than BSA in some solid-phase assays [2] [3]. |
| Use Surfactants | Disrupts hydrophobic interactions. | Add 0.05-0.1% Tween 20 to running and wash buffers [2] [3]. |
| Adjust Buffer pH | Neutralizes charge-based interactions. | Adjust buffer pH to the isoelectric point (pI) of your primary protein to minimize its net charge [2]. |
| Increase Ionic Strength | Shields electrostatic interactions. | Add 150-200 mM NaCl to the running buffer to shield charges on the protein and surface [2]. |
| Surface Engineering | Creates a bio-inert surface. | Modify surfaces (e.g., microchips) with a layer of PEG (polyethylene glycol) brushes to create a strong antifouling barrier [4]. |
The following diagram outlines a logical workflow to systematically diagnose and reduce non-specific binding in your experiments.
A significant challenge is that the search results do not contain explicit, proven protocols for reducing this compound's non-specific binding. The strategies above are generalized from techniques used for proteins and other biomolecules [2] [3] [4].
To move forward, I suggest the following actions:
The most directly applicable finding from the search is a peer-reviewed method for optimizing RNA extraction from guinea pig cartilage [1] [2]. While the target molecule is different, the principles of dealing with micro-quantities of tissue from guinea pigs are highly relevant. You can adapt this systematic approach for optimizing Guineesine yield.
The workflow below outlines the key stages of a sample optimization process.
To build your specific protocol, you will need to investigate several core parameters. The following table summarizes the main factors to test, potential issues, and solutions based on general extraction principles.
| Factor to Investigate | Potential Challenge | Suggested Solution Approach |
|---|---|---|
| Sample Homogenization | Inefficient cell disruption in tough tissue; Guineesine degradation. | Use a mechanical homogenizer with cooling. Keep samples on ice and consider organic solvents to inhibit enzymatic activity [1]. |
| Extraction Solvent | Suboptimal solvent polarity leading to low yield or high impurity. | Systematically test solvents of varying polarity (e.g., hexane, dichloromethane, ethyl acetate, methanol) in a mixture. |
| Temperature & Time | Thermal degradation of Guineesine with prolonged heating. | Perform time-course experiments at different temperatures (e.g., 4°C, 25°C, 40°C) to find the optimal balance [3]. |
| Yield Quantification | Inaccurate measurement due to impurities or instrument calibration. | Use a pure standard for calibration. Employ total protein normalization (TPN) if using a crude extract for Western blot analysis of a related target, as it provides a more linear and reliable measurement than traditional housekeeping proteins [3]. |
Since a direct protocol for Guineesine is not available, here are actionable steps you can take:
| Question | Answer & Key Troubleshooting Steps | Primary Reference |
|---|---|---|
| What are the major types of interference in guanidine assays? | The two main types are compound-mediated interference (e.g., thiol-reactive compounds) and matrix interference from sample proteins. [1] | [1] |
| How can I improve the sensitivity of my guanidine detection? | Use pre-column derivatization with agents like benzoin. Optimize reaction conditions (e.g., 100°C for 5 min, 30 mmol/L benzoin, 8 mol/L KOH) to maximize derivative formation and UV sensitivity. [2] | [2] |
| My biological samples have high protein content. How can I reduce matrix effects? | Employ protein precipitation. A solution of 50% methanol-0.5% hydrochloric acid is effective at removing impurity proteins while maintaining high recovery of target guanidine compounds. [2] | [2] |
| A therapeutic antibody is interfering with my target ligand ELISA. What can I do? | Use alkaline (pH>13) or acid/guanidine (pH<1) treatment to dissociate complexes and denature the interfering antibody, allowing the neutralized target protein to be measured. [3] [4] | [3] [4] |
| What are the best practices for validating my guanidine assay method? | Ensure your method is validated for specificity, precision, accuracy, and stability. A well-optimized 2D-LC-UV method can achieve a linear range of 5–500 μmol/L with a limit of quantification (LOQ) of 5 μmol/L in tissues. [2] | [2] |
This protocol is adapted from a method designed to measure total target ligand in the presence of interfering monoclonal antibody therapeutics (ThAs) [3] [4].
Principle: Extreme pH conditions, combined with guanidine, are used to dissociate the ThA-target complex and irreversibly denature the ThA. The target protein, being more stable, renatures upon neutralization and can be measured by ELISA.
Procedure:
Troubleshooting Steps:
The following workflow diagram summarizes the key decision points in this protocol:
This protocol provides a detailed method for the sensitive detection of guanidino compounds (GCs) in complex biological matrices like liver and kidney tissue, using pre-column derivatization with benzoin. [2]
Principle: Guanidino compounds are derivatized with benzoin under alkaline conditions to form a UV-absorbing imidazoline derivative, enabling sensitive detection via LC-UV. An optimized protein precipitation step minimizes matrix interference.
Procedure:
Troubleshooting Steps:
The experimental workflow for this protocol is outlined below:
| Question | Answer |
|---|---|
| Why can't I detect any Guineesine metabolites? | Your sample preparation or analytical method may not cover the expected physicochemical properties of the metabolites. Ensure your methods are optimized for a broad range of logP values [1]. |
| How do I distinguish true metabolites from background noise or artifacts? | Include appropriate controls (e.g., blank samples, vehicle-treated) in your analysis. The use of stable isotope-labeled tracers can definitively distinguish drug-derived metabolites from endogenous compounds [2]. |
| I've found a potential metabolite. How do I begin to identify it? | Use high-resolution mass spectrometry (HRMS) to obtain a precise molecular formula. Subsequent MS/MS or MSn fragmentation experiments are crucial for elucidating the compound's structure [1] [3]. |
| My data is complex. How can I find significant metabolites? | Apply multivariate data analysis (MVDA) such as Principal Component Analysis (PCA) or Partial Least Squares-Discriminant Analysis (PLS-DA). These techniques help pinpoint metabolites that contribute most to the variation between your control and treated groups [1] [3]. |
| Problem | Potential Cause | Solution |
|---|---|---|
| Low Signal for Metabolites | Non-optimal ionization for the metabolite class. | Re-run analysis using both positive and negative ionization modes to maximize coverage [1]. |
| Cannot Elucidate Metabolite Structure | Low-quality MS/MS spectra or lack of reference data. | Perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ion. Compare fragmentation patterns to proposed biochemical pathways and use metabolic in silico prediction tools [3]. |
| High Background Noise | Complex biological matrix interfering with detection. | Improve sample clean-up during preparation (e.g., solid-phase extraction). Utilize chromatography to separate metabolites from matrix components before mass spectrometry [1] [3]. |
| Inconsistent Results | Technical variation or instrument drift. | Analyze samples in a randomized sequence and include quality control (QC) samples (e.g., pooled from all samples) throughout the run to monitor system stability [3]. |
For a comprehensive identification strategy, a multi-omics approach that combines different techniques is highly effective [4] [1].
This protocol is adapted from methodologies used in metabolomics studies [3].
| Technique | Purpose | Key Parameters |
|---|---|---|
| HS-SPME-GC–MS [1] | Ideal for profiling volatile and semi-volatile organic compounds. | Use a non-polar to mid-polar GC column (e.g., DB-5MS). Perform splitless injection. Use an electron ionization (EI) source at 70 eV for reproducible spectra library matching. |
| UPLC-Q-TOF-MS [1] | Ideal for non-volatile and thermally labile compounds, providing high-resolution mass data. | Use a C18 reversed-phase column. Employ a linear gradient of water and acetonitrile, both modified with 0.1% formic acid, to separate metabolites. Acquire data in both positive and negative electrospray ionization (ESI) modes with data-dependent MS/MS. |
The following diagram illustrates the complete experimental workflow for systematic metabolite identification, integrating the protocols and techniques described above.
The diagram below outlines a generic phase I and phase II metabolic pathway to guide hypotheses about potential Guineesine biotransformations.
What are the primary mechanisms for guanidine-based cellular uptake? Guanidine derivatives, primarily existing as guanidinium cations under physiological conditions, facilitate cellular entry through multiple pathways [1]. The key mechanism involves endocytosis [1]. The guanidinium group's ability to form strong, bidentate hydrogen bonds with anionic cell surface components like phospholipid phosphates and heparan sulfate proteoglycans initiates this process [2] [1] [3].
How can I improve the poor cellular uptake of my guanidine compound? Several strategies can enhance cellular delivery:
My compound enters cells but shows low efficacy. What could be the issue? Cellular entry is only the first step. Low efficacy may result from:
| Issue | Possible Cause | Suggested Experiments & Solutions |
|---|---|---|
| Low Cellular Uptake | Poor interaction with cell membrane; incorrect formulation parameters [2]. | Use flow cytometry or confocal microscopy with fluorescently labeled compound to quantify uptake [7]. Increase guanidinium valency or conjugate with CPPs [2] [1] [4]. |
| High Cytotoxicity | Nonspecific interactions due to permanent positive charge; membrane disruption [5]. | Test cytotoxicity (e.g., MTT assay). Switch to ionizable guanidine lipids (neutral at pH 7.4, charged in endosomes) to reduce nonspecific toxicity [5]. |
| Endosomal Trapping | Inefficient escape from endocytic vesicles post-internalization [7]. | Perform colocalization studies with endosomal/lysosomal markers. Incorporate endosomolytic lipids or polymers into delivery system [5] [7]. |
| Inefficient Intracellular Release | Cargo (e.g., RNA) remains tightly bound to guanidinium transporter, preventing activity [6]. | Evaluate cargo activity/accessibility. Utilize self-immolative guanidine transporters (e.g., DIGITs) designed for pH-responsive degradation and cargo release [6]. |
| Inconsistent Results | Batch-to-batch variation in synthetic transporters; nanoparticle instability [6]. | Characterize nanoparticle size, PDI, and zeta potential. Use discrete transporters (e.g., DIGITs) over oligomeric/polymeric ones for better reproducibility [6]. |
This protocol measures internalization of your compound into cells.
This assay evaluates interaction strength between guanidine derivatives and DNA, relevant for anticancer mechanisms [8].
The following diagram illustrates the cellular uptake journey of guanidine-based agents, highlighting key stages and potential bottlenecks.
The table below summarizes the key pharmacological data available from recent studies.
| Feature | Guineesine | WOBE437 |
|---|---|---|
| Classification | Natural product [1] | Synthetic compound [1] |
| Primary Molecular Target | Endocannabinoid reuptake/transport [1] | Endocannabinoid reuptake/transport [1] [2] |
| Selectivity Profile | Lacks selectivity; also targets other CNS receptors in vitro [1] | Highly selective; does not target CB1, CB2, FAAH, or MAGL at activity concentrations [1] [2] |
| Oral Bioavailability | Not fully established [1] | Yes; confirmed in mice ((C_{max}) in brain: ~500 pmol/g after 50 mg/kg, p.o.) [1] [2] |
| Central Effects | Potent anti-inflammatory effects in vivo, mediated via CB1 receptor-independent mechanisms [1] | Analgesic and anti-inflammatory effects mediated via CB1, CB2, PPARγ, and TRPV1 receptors, depending on context [1] [2] |
| Key Experimental Findings | Shown to exert anti-inflammatory effects in vivo [1] | Attenuates allodynia and edema in a mouse model of chronic inflammation (CFA-induced monoarthritis) [1] [2] |
For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key experimental methodologies.
The following diagram illustrates the established and proposed mechanisms of action for WOBE437, which provides a framework for understanding how a selective reuptake inhibitor operates. Guineensine's mechanism is less clearly defined but is known to involve CB1-independent pathways.
| Cannabinoid Type | Key Examples | Primary Mechanisms of Action | Therapeutic Potential & Effects | Relevant Experimental Data from Literature |
|---|
| Phytocannabinoids (Plant-derived) | Δ9-THC, CBD, CBG, CBC, CBN [1] [2] | - Δ9-THC: Partial agonist at CB1R and CB2R [1].
For researchers investigating cannabinoid mechanisms, here are standard methodologies derived from the literature.
Key Experimental Protocols:
Receptor Activation and Binding Assays:
Downstream Signaling Pathway Analysis:
Functional In Vitro Assays:
In Vivo Studies:
While data is unavailable, here is the general research context for Guineesine based on pharmacological knowledge:
Since the current information is insufficient for a direct comparison, I suggest you:
| Property | Guineesine | AM404 |
|---|---|---|
| Primary Source | Fruits of Piper longum (Long Pepper) [1] | Active metabolite of Paracetamol (Acetaminophen) [2] [3] |
| Core Molecular Target | Putative Anandamide (AEA) Transporter (Reuptake Inhibitor) [4] | Multi-target: TRPV1 agonist, CB1 weak agonist, Anandamide reuptake inhibitor, Na_V1.7/1.8 channel blocker [2] [3] [5] |
| Primary Mechanism | Increases synaptic AEA levels by inhibiting its cellular reuptake [4] | Activates TRPV1, then triggers CB1-mediated analgesia; inhibits neuronal sodium channels; inhibits AEA reuptake [2] [3] [5] |
| Key Experimental Findings | • Identified as a major alkaloid in Piper longum extract [1] • Suppresses cancer stem cells in MDA-MB-231 breast cancer line [1] | • Induces analgesia in neuropathic pain models (e.g., 5 mg/kg, i.p., in rats) [5] • Blocks Na_V1.7/1.8 channels (IC50 ~3-5 µM in DRG neurons) [3] • Analgesia blocked by CB1, CB2, and TRPV1 antagonists [5] | | Quantitative Data | Content in Piper longum standardized extract: ~1.43% [1] | • Inhibits AEA uptake (IC50 ~1-5 µM in vitro) [5] • Reduces formalin-induced pain behavior by >50% at 100 µg intraplantar [3] |
For researchers seeking to replicate or build upon these findings, here is a summary of key experimental methodologies.
The following diagram illustrates the well-characterized central mechanism of AM404 in the brain's periaqueductal grey (PAG) region, which contributes to its analgesic effect.
The table below summarizes the documented efficacy of this compound from various experimental models.
| Experimental Model | Biological Activity / Mechanism | Experimental Findings | Citation |
|---|---|---|---|
| In Vitro: U937 Monocyte Cells | Inhibition of endocannabinoid uptake (Anandamide/AEA) | Potent inhibition of [³H]-AEA uptake; IC₅₀ = 0.52 ± 0.04 µM (Assay A), 1.7 ± 0.2 µM (Assay B). More potent than reference inhibitors UCM707 and OMDM-2. | [1] |
| In Vitro: RBL-2H3 & HMC-1 Mast Cells | Inhibition of endocannabinoid uptake (Anandamide/AEA) | IC₅₀ = 1.8 ± 0.2 µM (RBL-2H3), 2.4 ± 0.3 µM (HMC-1). | [1] |
| In Vivo: BALB/c Mice | Cannabimimetic behavioral effects | Dose-dependent reduction in rearings and activity; 8 mg/kg (significant reduction), 16 mg/kg (strong, significant reduction). | [1] |
| In Vitro: Enzyme & Receptor Profiling | Target selectivity | Up to 10 µM: No significant inhibition of FAAH, MAGL, COX-1, COX-2, or binding to CB1/CB2 receptors. | [1] |
For researchers looking to replicate or understand the context of these findings, here are the key methodologies from the primary study.
The following diagram illustrates the proposed mechanism by which this compound inhibits endocannabinoid uptake, based on the study findings.
The current information has some limitations you should be aware of:
To build a more comprehensive comparison guide, you may need to explore further:
The following table consolidates the key experimental findings on guineensine's effects and the conditions under which they were observed.
| Experimental Model | Reported Effects (Cannabimimetic) | Dose & Administration | Mechanistic Insights | Citation |
|---|---|---|---|---|
| BALB/c mice | Induced catalepsy, hypothermia, reduced locomotion, and analgesia. | Dose-dependent; catalepsy and analgesia blocked by 1 mg/kg rimonabant (SR141716A). | Identified as a novel nanomolar inhibitor of anandamide (AEA) uptake (EC₅₀ = 290 nM). Does not inhibit FAAH or MAGL, nor directly bind CB1/CB2 receptors. | [1] |
| Mouse models of inflammation and pain | Significant anti-inflammatory effects and acute analgesia. | 2.5 mg/kg (i.p.) for anti-inflammatory effects; 5.0 mg/kg (i.p.) for analgesia. | Analgesia and hypothermia were blocked by rimonabant, indicating CB1 receptor-dependence. Also showed interactions with dopamine transporter (DAT), 5HT2A, and sigma receptors. | [2] |
To facilitate the replication and critical evaluation of these findings, here is a detailed breakdown of the core methodologies used in the cited research.
Researchers typically use a group of tests, often called the "cannabinoid tetrad," to identify cannabimimetic activity in mice. The assays used to characterize this compound include:
The diagram below illustrates the proposed mechanism by which this compound produces its cannabimimetic effects, based on the experimental data.
This mechanism, where this compound enhances the body's own cannabinoid signaling without directly activating the primary receptor, distinguishes it from classic cannabinoids like THC and may present a unique therapeutic profile.
The following methodology is commonly used to study interactions with G protein-coupled receptors (GPCRs), which are key therapeutic targets.
Bioluminescence Resonance Energy Transfer (BRET) with ONE-GO Biosensors
This protocol is used to measure GPCR-mediated G protein activation with high specificity, avoiding the signal amplification and crosstalk that can skew results from downstream readouts [1].
The logical workflow of this assay is summarized in the diagram below.
While direct data on Guineesine is unavailable, you can structure your future analysis using the following approach.
| Receptor / Target | Guineesine Affinity (Ki nM) | Comparator Drug A Affinity (Ki nM) | Comparator Drug B Affinity (Ki nM) | Experimental Notes |
|---|---|---|---|---|
| κ-opioid receptor (KOR) | Data not found | -- | -- | [2] |
| 5-HT2A | Data not found | -- | -- | |
| D2 | Data not found | -- | -- | |
| ... | ... | ... | ... |
Given the lack of specific data in the current search, I suggest these paths to find the information you need: